![molecular formula C13H7ClN2O4S2 B11713031 2-[(2-Chloro-4-nitrophenyl)sulfonyl]-1,3-benzothiazole](/img/structure/B11713031.png)
2-[(2-Chloro-4-nitrophenyl)sulfonyl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-4-nitrobenzenesulfonyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring substituted with a 2-chloro-4-nitrobenzenesulfonyl group. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-nitrobenzenesulfonyl)-1,3-benzothiazole typically involves the reaction of 2-chloro-4-nitrobenzenesulfonyl chloride with 1,3-benzothiazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2-(2-Chloro-4-nitrobenzenesulfonyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a catalyst or tin(II) chloride in an acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products include substituted benzothiazoles with various functional groups.
Reduction: The major product is 2-(2-amino-4-nitrobenzenesulfonyl)-1,3-benzothiazole.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
科学的研究の応用
2-(2-Chloro-4-nitrobenzenesulfonyl)-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-chloro-4-nitrobenzenesulfonyl)-1,3-benzothiazole involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-nitrobenzenesulfonyl chloride
- 2-Chloro-4-nitrophenol
- 4-Chloro-2-nitrobenzenesulfonyl chloride
Uniqueness
2-(2-Chloro-4-nitrobenzenesulfonyl)-1,3-benzothiazole is unique due to the presence of both a benzothiazole ring and a 2-chloro-4-nitrobenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C13H7ClN2O4S2 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC名 |
2-(2-chloro-4-nitrophenyl)sulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H7ClN2O4S2/c14-9-7-8(16(17)18)5-6-12(9)22(19,20)13-15-10-3-1-2-4-11(10)21-13/h1-7H |
InChIキー |
LHGRVPKZXRERHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


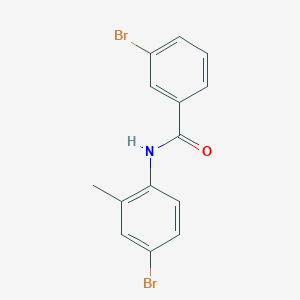
![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(4-methyl-1-oxopentane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11712951.png)
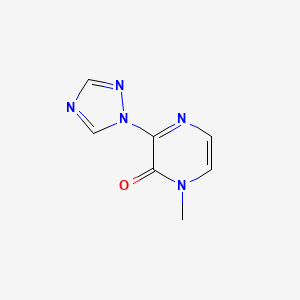
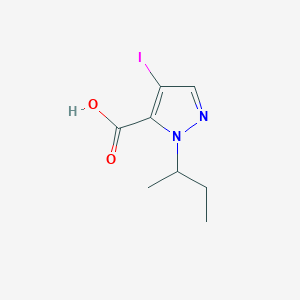
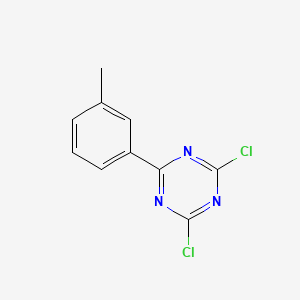
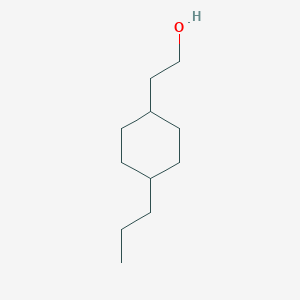
![3-nitro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712970.png)
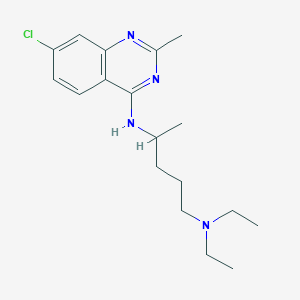
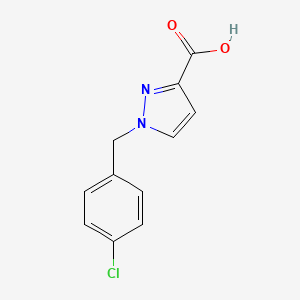
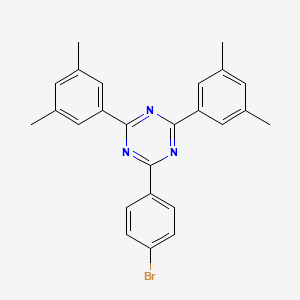


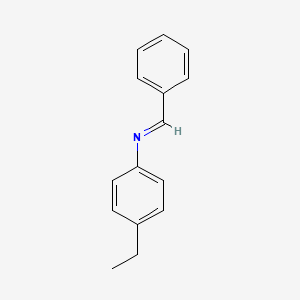
![2-(4-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713035.png)
